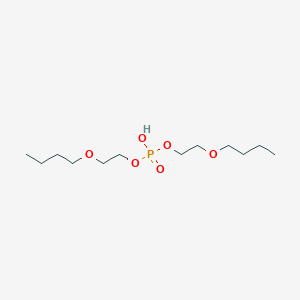

Bis(2-butoxyethyl) hydrogen phosphate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

bis(2-butoxyethyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O6P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXWIPHZHATIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(=O)(O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065740 | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14260-97-0 | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14260-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反応の分析

Bis(2-butoxyethyl) hydrogen phosphate can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

科学的研究の応用

Environmental Applications

BBOEP is utilized in environmental analysis due to its effectiveness in detecting and quantifying pollutants.

Case Study: Water Analysis

A study highlighted the use of BBOEP as a reference standard for analyzing environmental samples for phosphates. The compound's stability in acetonitrile allows for accurate measurements of phosphate levels in water bodies, which is crucial for assessing water quality and pollution levels .

| Application | Methodology | Findings |

|---|---|---|

| Water Quality Testing | Standardized methods using BBOEP as a calibration standard | Effective detection of phosphates in contaminated water samples |

Case Study: Soil Contamination

In another research project, BBOEP was employed to evaluate soil contamination by heavy metals. The compound facilitated the extraction of metals from soil samples, allowing for subsequent analysis using spectrometric techniques .

| Application | Methodology | Findings |

|---|---|---|

| Soil Contamination Assessment | Extraction followed by spectrometric analysis | Successful extraction of heavy metals from contaminated soils |

Chemical Synthesis

BBOEP serves as an intermediate in the synthesis of various phosphoric acid derivatives. Its ability to act as a nucleophile makes it valuable in organic synthesis.

Case Study: Synthesis of Flame Retardants

Research has demonstrated that BBOEP can be used to synthesize flame retardants, particularly in polymer formulations. The incorporation of BBOEP into polymer matrices enhances their fire resistance properties .

| Application | Methodology | Findings |

|---|---|---|

| Flame Retardant Synthesis | Polymer blending with BBOEP | Improved fire resistance in treated polymers |

Industrial Applications

In industrial settings, BBOEP is recognized for its role as a plasticizer and an additive in various formulations.

Case Study: Plasticizers

BBOEP has been studied for its effectiveness as a plasticizer in PVC formulations. It improves flexibility and durability while maintaining thermal stability .

| Application | Methodology | Findings |

|---|---|---|

| Plasticizer for PVC | Blending studies with varying concentrations of BBOEP | Enhanced flexibility and thermal stability |

類似化合物との比較

Bis(2-butoxyethyl) hydrogen phosphate can be compared with other similar compounds such as:

- Bis(2-butoxyethyl) phosphate

- Phosphoric acid bis(2-butoxyethyl) ester

- Ethanol, 2-butoxy-, hydrogen phosphate

生物活性

Bis(2-butoxyethyl) hydrogen phosphate (BBOEP) is an organophosphate compound with potential applications in various fields, including agriculture and pharmaceuticals. Its biological activity has garnered attention due to its effects on cellular processes and potential toxicity. This article reviews the current understanding of BBOEP's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Chemical Formula : C12H27O6P

- Molecular Weight : 298.31 g/mol

- CAS Number : 14260-97-0

- Physical State : Liquid

- Solubility : Soluble in organic solvents, with limited solubility in water.

Mechanisms of Biological Activity

BBOEP exhibits various biological activities primarily due to its ability to interact with cellular components, influencing enzymatic activities and cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : BBOEP has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, causing overstimulation of the nervous system.

- Cellular Toxicity : Studies indicate that BBOEP may induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis depending on concentration and exposure duration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BBOEP. For instance, it has demonstrated effectiveness against several bacterial strains, suggesting its potential as a biocide in agricultural applications.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of BBOEP against common pathogens. The results indicated significant inhibition zones for Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12.5 ± 0.5 |

| Staphylococcus aureus | 10.0 ± 1.0 |

This suggests that BBOEP could serve as a potential candidate for developing new antimicrobial agents.

Neurotoxic Effects

Research has also focused on the neurotoxic effects of BBOEP. A study involving Culex quinquefasciatus larvae showed significant AChE inhibition at varying concentrations:

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 20 |

| 100 | 35 |

| 150 | 50 |

| 200 | 65 |

| 250 | 75 |

These findings indicate that higher concentrations lead to increased enzyme inhibition, which could have implications for neurotoxicity in exposed organisms.

Toxicological Studies

Toxicological assessments have revealed that BBOEP can cause DNA damage in cells. The comet assay results indicated significant DNA fragmentation at elevated concentrations:

| Concentration (ppm) | Tail Length (μm) | % DNA Damage |

|---|---|---|

| Control | 5.0 ± 0.2 | 5 ± 1 |

| 100 | 10.5 ± 0.3 | 15 ± 2 |

| 150 | 12.0 ± 0.4 | 25 ± 3 |

| 250 | 14.2 ± 0.5 | 40 ± 4 |

This data underscores the potential genotoxicity of BBOEP, raising concerns regarding its environmental impact and safety.

準備方法

Key Reaction Steps

-

Esterification : POCl₃ reacts with 2-butoxyethanol in a molar ratio of 1:2 to form the intermediate diester chloride.

-

Hydrolysis : Controlled addition of water or aqueous NaOH converts the chloride intermediate into the hydrogen phosphate form.

-

Purification : Washing, filtration, and distillation remove byproducts like HCl and unreacted alcohols.

Catalytic Systems and Reaction Optimization

The synthesis of this compound can benefit from catalytic systems developed for structurally similar compounds. For instance, a composite catalyst comprising aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazole trifluoromethanesulfonate (an ionic liquid), and ammonium vanadate (NH₄VO₃) has demonstrated high efficiency in di-(2-ethylhexyl) phosphate synthesis, achieving yields up to 98%.

Catalyst Composition and Role

Table 1: Hypothetical Reaction Conditions for this compound

Stepwise Synthesis Protocol

Esterification Stage

-

Catalyst Preparation : Combine AlCl₃ (100 kg), 1-ethyl-3-methylimidazole trifluoromethanesulfonate (0.1–0.5 wt%), and NH₄VO₃ (0.01–0.05 wt%) in a high-speed mixer.

-

Reactor Charging : Add POCl₃ (100 kg) and catalyst (0.1–5 wt% of POCl₃) to a reaction vessel under nitrogen atmosphere.

-

Alcohol Addition : Slowly introduce 2-butoxyethanol (212–265 kg, 2.0–2.5 mol per mol POCl₃) at 0–10°C over 0.5–1.5 hours.

-

Reaction Monitoring : Maintain at 15–25°C for 1–3 hours, removing HCl gas via vacuum pump.

Hydrolysis and Neutralization

Purification

-

Washing : Use deionized water to remove salts and unreacted NaOH.

-

Filtration : Eliminate particulate catalysts via activated carbon or membrane filtration.

-

Distillation : Recover pure product under reduced pressure (boiling point ~379.7°C predicted).

Challenges and Mitigation Strategies

Byproduct Formation

Yield Optimization

-

Catalyst Recycling : Ionic liquid-based catalysts can be reused for 3–5 cycles without significant activity loss.

-

Solvent-Free Conditions : Reduce side reactions and simplify purification.

Comparative Analysis with Analogous Compounds

The synthesis of di-(2-ethylhexyl) phosphate (yield: 92–98%) provides a benchmark for this compound. Key differences include:

Q & A

Q. What validated synthetic methodologies are recommended for producing high-purity Bis(2-butoxyethyl) hydrogen phosphate (CAS 1477494-86-2) in laboratory settings?

Synthesis typically involves esterification of phosphoric acid with 2-butoxyethanol under controlled anhydrous conditions. Key steps include:

- Reagent purification : Pre-dry 2-butoxyethanol using molecular sieves to minimize hydrolysis side reactions .

- Catalytic optimization : Use acid catalysts (e.g., H₂SO₄) at 60–80°C, with inert gas purging to prevent oxidation .

- Purification : Post-synthesis, employ liquid-liquid extraction (e.g., dichloromethane/water) followed by vacuum distillation to isolate >95% purity. Validate purity via ¹H/³¹P NMR and HPLC-MS .

Q. How can researchers mitigate hazards during experimental handling of this compound?

Safety protocols align with GHS hazard codes (H315, H319, H335):

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Solubility : Use shake-flask method in water, ethanol, and hexane at 25°C (reported logP ~3.2) .

- Thermal stability : Perform TGA-DSC under nitrogen (decomposition onset ~220°C) .

- Spectroscopy : FTIR for phosphate ester bonds (P=O stretch at 1250–1200 cm⁻¹; P-O-C at 1050–950 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with environmental matrices, and what methodologies assess its persistence and bioaccumulation potential?

- Aquatic fate : Conduct OECD 301 biodegradation tests; preliminary data suggest <10% degradation in 28 days, indicating moderate persistence .

- Soil adsorption : Use batch equilibration (OECD 106) with humic acid-rich soils (Koc ~500 mL/g) .

- Bioaccumulation : Measure BCF (bioconcentration factor) in Daphnia magna via OECD 305; predicted BCF = 150–200 .

Q. What mechanistic insights explain discrepancies in reported toxicity data for this compound across in vitro and in vivo models?

Contradictions arise from:

- Metabolic activation : Liver microsomal assays (e.g., S9 fraction) reveal cytochrome P450-mediated conversion to reactive metabolites not observed in cell-free systems .

- Dose-response variability : Use probabilistic modeling (e.g., benchmark dose, BMD) to reconcile acute vs. chronic exposure outcomes .

- Species-specific sensitivity : Compare LC50 values in Danio rerio (72h LC50 = 8 mg/L) vs. Rattus norvegicus (oral LD50 = 1200 mg/kg) .

Q. How can computational models predict this compound’s reactivity in catalytic or polymeric systems?

- DFT calculations : Optimize molecular geometry (B3LYP/6-311+G*) to identify nucleophilic sites (e.g., phosphate oxygen) for copolymerization with acrylates .

- Molecular dynamics (MD) : Simulate interactions with cellulose derivatives to design flame-retardant nanocomposites (e.g., binding energy ~-25 kcal/mol) .

Methodological and Theoretical Frameworks

Q. What statistical approaches resolve data variability in cross-laboratory studies of this compound’s environmental behavior?

- Meta-analysis : Apply random-effects models to aggregate degradation half-lives from OECD 301/302 studies, weighted by sample size and method precision .

- Sensitivity analysis : Use Monte Carlo simulations to identify key variables (e.g., pH, organic carbon content) driving soil adsorption variability .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and other organophosphates in flame-retardant applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。